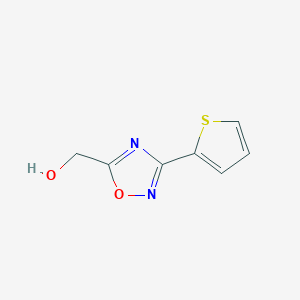

(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methanol

Description

Properties

IUPAC Name |

(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2S/c10-4-6-8-7(9-11-6)5-2-1-3-12-5/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NURQVSUZJLTVMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NOC(=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of (3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methanol, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The synthesis is strategically designed as a two-step process, commencing with the formation of a key intermediate, ethyl 3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxylate, followed by its reduction to the target primary alcohol. This guide elucidates the mechanistic underpinnings of each synthetic step, offering insights into reagent selection, reaction optimization, and purification strategies. Detailed experimental procedures, characterization data, and visual workflows are provided to ensure reproducibility and facilitate the successful synthesis of the title compound.

Introduction

The 1,2,4-oxadiazole moiety is a prominent scaffold in medicinal chemistry, recognized for its advantageous physicochemical properties and its ability to serve as a bioisostere for amide and ester functionalities. The incorporation of a thiophene ring, another privileged heterocycle in drug discovery, can further enhance the pharmacological profile of the molecule. The target compound, this compound, combines these two key structural motifs, making it a molecule of significant interest for the development of novel therapeutic agents.

This guide presents a reliable and efficient synthetic route to this compound, focusing on a robust two-step approach that is amenable to laboratory-scale synthesis and potential scale-up. The scientific rationale behind each procedural step is discussed, providing a deeper understanding of the chemical transformations involved.

Synthetic Strategy Overview

The synthesis of this compound is accomplished through the following two-stage synthetic sequence:

-

Step 1: Synthesis of Ethyl 3-(Thiophen-2-yl)-1,2,4-oxadiazole-5-carboxylate. This step involves the formation of the 1,2,4-oxadiazole ring through the reaction of thiophene-2-amidoxime with an appropriate acylating agent, ethyl chlorooxalate. This reaction proceeds via an initial O-acylation of the amidoxime followed by a cyclodehydration to yield the stable heterocyclic ester.

-

Step 2: Reduction of the Ester to the Primary Alcohol. The ester functionality of the intermediate is then selectively reduced to a primary alcohol using a powerful reducing agent, Lithium Aluminum Hydride (LiAlH₄), to yield the final product, this compound.

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of Ethyl 3-(Thiophen-2-yl)-1,2,4-oxadiazole-5-carboxylate

The formation of the 1,2,4-oxadiazole ring is a cornerstone of this synthesis. The reaction of an amidoxime with an acylating agent is a well-established and versatile method for constructing this heterocycle.[1] In this specific case, thiophene-2-amidoxime serves as the nucleophile, and ethyl chlorooxalate provides the electrophilic carbonyl carbon and the subsequent ester functionality.

The reaction mechanism proceeds through an initial nucleophilic attack of the amidoxime nitrogen on the carbonyl carbon of ethyl chlorooxalate, leading to the formation of an O-acyl amidoxime intermediate. This intermediate then undergoes a base-mediated or thermally induced cyclodehydration to furnish the aromatic 1,2,4-oxadiazole ring. The use of a base, such as triethylamine, facilitates both the initial acylation and the subsequent cyclization.[1]

Experimental Protocol: Step 1

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| Thiophene-2-amidoxime | 142.18 | 2.0 g | 14.06 |

| Ethyl chlorooxalate | 136.53 | 2.1 g (1.6 mL) | 15.47 |

| Triethylamine | 101.19 | 2.13 g (2.9 mL) | 21.09 |

| Acetonitrile | - | 35 mL | - |

| Chloroform | - | As needed | - |

| Water | - | As needed | - |

Procedure:

-

To a stirred solution of thiophene-2-amidoxime (2.0 g, 14.06 mmol) in acetonitrile (35 mL), add triethylamine (2.13 g, 2.9 mL, 21.09 mmol).

-

Cool the reaction mixture to 0-10 °C in an ice bath.

-

While maintaining the temperature, add ethyl chlorooxalate (2.1 g, 1.6 mL, 15.47 mmol) dropwise to the reaction mixture.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 30 minutes.

-

Heat the reaction mixture to reflux and maintain for 3 hours.

-

After cooling to room temperature, pour the reaction mixture into cold water.

-

Extract the aqueous layer with chloroform (3 x 20 mL).

-

Combine the organic extracts and evaporate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure ethyl 3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxylate.

Characterization Data (Predicted and Literature-Based):

-

Appearance: White to off-white solid.

-

¹H NMR (CDCl₃, 400 MHz): δ 7.80-7.78 (m, 1H, thiophene-H), 7.55-7.53 (m, 1H, thiophene-H), 7.18-7.15 (m, 1H, thiophene-H), 4.55 (q, J = 7.2 Hz, 2H, -OCH₂CH₃), 1.48 (t, J = 7.2 Hz, 3H, -OCH₂CH₃).

-

¹³C NMR (CDCl₃, 101 MHz): δ 167.8, 157.2, 156.5, 130.2, 129.5, 128.0, 127.8, 63.5, 14.1.[2]

-

IR (KBr, cm⁻¹): ~1780 (C=O, ester), ~1615 (C=N), ~1550 (C=C, aromatic).

-

Mass Spectrometry (EI): m/z (%) calculated for C₉H₈N₂O₃S: 224.03.

Part 2: Reduction of Ethyl 3-(Thiophen-2-yl)-1,2,4-oxadiazole-5-carboxylate

The reduction of the ester functionality to a primary alcohol is a standard transformation in organic synthesis. Lithium Aluminum Hydride (LiAlH₄) is a potent reducing agent capable of reducing a wide range of carbonyl compounds, including esters, to their corresponding alcohols.[3]

The mechanism of LiAlH₄ reduction of an ester involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon. This is followed by the departure of the ethoxide leaving group to form an aldehyde intermediate. The aldehyde is then rapidly reduced by another equivalent of hydride to an alkoxide, which upon acidic workup, is protonated to yield the primary alcohol.[4]

Caption: Simplified mechanism for the LiAlH4 reduction of the ester intermediate.

Experimental Protocol: Step 2

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| Ethyl 3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxylate | 224.24 | 1.0 g | 4.46 |

| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 0.25 g | 6.69 |

| Anhydrous Tetrahydrofuran (THF) | - | 20 mL | - |

| Ethyl Acetate | - | As needed | - |

| 1 M Hydrochloric Acid (HCl) | - | As needed | - |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Sodium Sulfate | - | As needed | - |

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend Lithium Aluminum Hydride (0.25 g, 6.69 mmol) in anhydrous THF (10 mL) under a nitrogen atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve ethyl 3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxylate (1.0 g, 4.46 mmol) in anhydrous THF (10 mL) and add it dropwise to the LiAlH₄ suspension via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate (be cautious of gas evolution).

-

Slowly add 1 M HCl to the mixture until the gas evolution ceases and the solution becomes acidic.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain this compound as a solid.

Characterization Data (Predicted and Literature-Based):

-

Appearance: White solid.

-

¹H NMR (CDCl₃, 400 MHz): δ 7.75-7.73 (m, 1H, thiophene-H), 7.50-7.48 (m, 1H, thiophene-H), 7.15-7.12 (m, 1H, thiophene-H), 5.05 (s, 2H, -CH₂OH), 2.5-3.5 (br s, 1H, -OH).

-

¹³C NMR (CDCl₃, 101 MHz): δ 175.2, 167.5, 129.8, 129.2, 128.1, 127.9, 60.5.[2]

-

IR (KBr, cm⁻¹): ~3350 (O-H, broad), ~1610 (C=N), ~1550 (C=C, aromatic).

-

Mass Spectrometry (EI): m/z (%) calculated for C₇H₆N₂O₂S: 182.02.

Trustworthiness and Self-Validating Systems

The protocols described in this guide are designed to be self-validating through in-process monitoring and final product characterization.

-

Reaction Monitoring: The progress of each reaction step should be monitored by Thin Layer Chromatography (TLC). The disappearance of starting materials and the appearance of the product spot with a distinct Rf value provides a reliable indication of reaction completion.

-

Spectroscopic Analysis: The structural integrity of the intermediate and the final product must be confirmed by comprehensive spectroscopic analysis.

-

¹H and ¹³C NMR: These techniques will verify the successful formation of the 1,2,4-oxadiazole ring and the conversion of the ester to the primary alcohol, as indicated by the characteristic chemical shifts and coupling patterns.

-

Infrared (IR) Spectroscopy: The IR spectra will confirm the presence of key functional groups, such as the disappearance of the ester carbonyl stretch and the appearance of a broad hydroxyl stretch in the final product.

-

Mass Spectrometry (MS): This will confirm the molecular weight of the synthesized compounds, providing further evidence of their identity.

-

-

Purification and Purity Assessment: Purification by column chromatography is crucial for obtaining high-purity compounds. The purity of the final product should be assessed by techniques such as High-Performance Liquid Chromatography (HPLC) or by obtaining a sharp melting point.

Conclusion

This in-depth technical guide outlines a robust and reproducible two-step synthesis of this compound. By providing detailed experimental protocols, mechanistic insights, and characterization guidance, this document serves as a valuable resource for researchers in medicinal chemistry and drug development. The successful synthesis of this molecule will enable further investigation into its biological activities and potential as a novel therapeutic agent.

References

-

Some regularities of the synthesis of ethyl 3-aryl-1,2,4-oxadiazole-5-carboxylates. Russian Journal of Organic Chemistry. 2014 , 50(11), 1682–1686. [Link]

-

C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements. 2004 , 179(7), 1435-1443. [Link]

-

Journal of Medicinal and Chemical Sciences. 2022 , 5(4), 468-476. [Link]

-

Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. AdiChemistry. [Link]

-

Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. 2023 . [Link]

Sources

Spectroscopic data for (3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methanol

An In-Depth Technical Guide to the Spectroscopic Profile of (3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methanol

Authored by: Dr. Gemini, Senior Application Scientist

Foreword: The convergence of heterocyclic scaffolds in medicinal chemistry has yielded molecules of significant therapeutic potential. Among these, the linkage of a thiophene ring to a 1,2,4-oxadiazole core represents a promising pharmacophore. This guide provides a detailed technical analysis of the spectroscopic characteristics of a key derivative, this compound. Designed for researchers and drug development professionals, this document moves beyond a simple data repository. It offers a predictive and interpretive framework grounded in first principles and supported by spectral data from closely related analogues. Our objective is to explain the causality behind spectroscopic signatures, thereby creating a self-validating system for the characterization of this and similar molecular entities.

Molecular Structure and Its Spectroscopic Implications

The target molecule, this compound, integrates three distinct chemical environments: a thiophene ring, a 1,2,4-oxadiazole ring, and a hydroxymethyl group. The electronic interplay between the electron-rich thiophene and the electron-deficient oxadiazole, along with the functionality of the methanol substituent, dictates a unique and predictable spectroscopic fingerprint. Understanding this structure is the first step in deciphering its spectral data.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum is anticipated to show distinct signals for the thiophene, hydroxymethyl (CH₂OH), and hydroxyl (OH) protons. The aromatic region will be particularly informative due to the substitution pattern on the thiophene ring.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale & Expert Insights |

| Thiophene H-5' | 7.85 - 7.95 | Doublet of doublets (dd) | J = 5.0, 1.2 | This proton is deshielded by the adjacent sulfur atom and the electron-withdrawing oxadiazole ring. It will show coupling to both H-4' and H-3'. |

| Thiophene H-3' | 7.70 - 7.80 | Doublet of doublets (dd) | J = 3.7, 1.2 | Deshielded by proximity to the oxadiazole ring. It exhibits coupling to H-4' and H-5'. |

| Thiophene H-4' | 7.15 - 7.25 | Doublet of doublets (dd) | J = 5.0, 3.7 | This proton is coupled to both H-3' and H-5', resulting in a characteristic dd pattern. Its chemical shift is typical for a thiophene proton at the 4-position.[3] |

| Methanol CH₂ | 5.00 - 5.10 | Singlet (s) | N/A | The methylene protons are adjacent to the electron-withdrawing oxadiazole ring and the oxygen atom, leading to a significant downfield shift. This signal may show coupling to the OH proton in DMSO-d₆. |

| Hydroxyl OH | 2.50 - 3.50 (variable) | Broad singlet (br s) | N/A | The chemical shift of the hydroxyl proton is highly dependent on concentration and solvent. It will typically appear as a broad signal that can be exchanged with D₂O. |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The ¹³C NMR spectrum will reveal the carbon skeleton of the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms and the aromaticity of the rings.[4][5]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale & Expert Insights |

| Oxadiazole C5 | 175.0 - 177.0 | This carbon is part of a C=N bond within the oxadiazole ring and is attached to the CH₂OH group, resulting in a highly deshielded signal.[5] |

| Oxadiazole C3 | 163.0 - 165.0 | Also part of a C=N bond and attached to the thiophene ring, this carbon appears significantly downfield. |

| Thiophene C2' | 130.0 - 132.0 | The quaternary carbon of the thiophene ring attached to the oxadiazole. Its chemical shift is influenced by the electron-withdrawing nature of the substituent. |

| Thiophene C5' | 129.0 - 130.0 | This carbon is deshielded due to its proximity to the sulfur atom.[6] |

| Thiophene C3' | 128.0 - 129.0 | A typical chemical shift for a CH carbon in a substituted thiophene ring. |

| Thiophene C4' | 127.0 - 128.0 | Another characteristic thiophene CH carbon signal.[3] |

| Methanol CH₂ | 58.0 - 62.0 | The sp³ hybridized carbon of the methanol group, shifted downfield by the adjacent oxygen and the oxadiazole ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental for identifying the key functional groups within the molecule. The spectrum will be characterized by vibrations of the thiophene and oxadiazole rings, as well as the hydroxyl and methylene groups.[7][8]

| Frequency Range (cm⁻¹) | Vibrational Mode | Interpretation & Causality |

| 3400 - 3200 (broad) | O-H stretch | This broad absorption is characteristic of the hydrogen-bonded hydroxyl group of the methanol moiety. |

| 3120 - 3080 | Aromatic C-H stretch | Corresponds to the C-H stretching vibrations of the thiophene ring. |

| 2960 - 2850 | Aliphatic C-H stretch | Arises from the symmetric and asymmetric stretching of the CH₂ group. |

| 1620 - 1580 | C=N stretch | A strong absorption band indicative of the carbon-nitrogen double bond within the 1,2,4-oxadiazole ring.[9] |

| 1550 - 1450 | C=C stretch | Associated with the carbon-carbon double bond stretching vibrations within the thiophene ring. |

| 1250 - 1200 | C-O-C stretch | Likely due to the C-O-C linkage within the oxadiazole ring.[10] |

| 1100 - 1000 | C-O stretch | A strong band corresponding to the stretching vibration of the primary alcohol's C-O bond. |

| 850 - 700 | C-S stretch / C-H bend | The C-S stretching in the thiophene ring and out-of-plane C-H bending of the substituted aromatic ring are expected in this region. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for confirming its identity. Electron Impact (EI) or Electrospray Ionization (ESI) can be used.

-

Predicted Molecular Ion (M⁺) for C₇H₆N₂O₂S: 182.0150 (calculated)

-

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to confirm the elemental composition with high accuracy.

Predicted Fragmentation Pathway: The molecule is expected to fragment in a predictable manner, primarily through the cleavage of the weaker bonds and the loss of stable neutral molecules.

Caption: Workflow for synthesis, characterization, and validation.

Step-by-Step Methodology:

-

Sample Preparation:

-

NMR: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

IR: For Attenuated Total Reflectance (ATR), place a small amount of the solid sample directly on the ATR crystal. For a KBr pellet, mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent disk.

-

MS: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a suitable solvent such as methanol or acetonitrile for ESI analysis.

-

-

Data Acquisition:

-

NMR: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field spectrometer. For unambiguous assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.

-

IR: Record the spectrum over a range of 4000-400 cm⁻¹.

-

MS: Obtain a high-resolution mass spectrum to confirm the molecular formula.

-

-

Data Interpretation and Validation:

-

Correlate the ¹H and ¹³C signals using the HSQC spectrum.

-

Confirm proton-proton couplings with the COSY spectrum.

-

Ensure the IR absorptions match the expected functional groups.

-

Verify that the molecular ion peak in the mass spectrum corresponds to the calculated exact mass of the compound. All collected data must be internally consistent to validate the final structure.

-

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that relies on the synergistic application of NMR, IR, and MS techniques. This guide provides a robust predictive framework for the spectral features of this molecule, grounded in established principles and data from analogous structures. By following the outlined experimental workflow, researchers can confidently elucidate and validate the structure of this and related compounds, facilitating their advancement in drug discovery and development pipelines.

References

-

ACS Publications. (2021). Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry. Analytical Chemistry. [Link]

-

ResearchGate. (2021). Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry | Request PDF. [Link]

-

PubMed. (2021). Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry. [Link]

-

JournalsPub. (n.d.). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. [Link]

-

JournalsPub. (n.d.). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. [Link]

-

ResearchGate. (n.d.). FTIR spectra of the three oxadiazole derivatives. [Link]

-

ResearchGate. (n.d.). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES | Request PDF. [Link]

-

ResearchGate. (n.d.). Table 3 . IR-spectral data of 2,5-disubstituted 1,3,4-oxadiazoles. [Link]

-

RSC Publishing. (n.d.). Charge-exchange mass spectra of thiophene, pyrrole and furan. [Link]

-

PMC. (n.d.). 3-[(N-Methylanilino)methyl]-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione. [Link]

-

NIH. (n.d.). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. [Link]

-

PMC - NIH. (n.d.). 5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazole-2-thione. [Link]

-

The Royal Society of Chemistry. (n.d.). I2 promoted domino oxidative cyclization for one-pot synthesis of 2-acylbenzothiazoles via metal-free sp. [Link]

-

The Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. [Link]

-

ResearchGate. (n.d.). 1H NMR spectrum of compound 4. [Link]

-

The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. [Link]

-

University of Benghazi. (n.d.). Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene. [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

ResearchGate. (2017). 1-{[3-(Thiophen-2-yl)-4,5-dihydro-1,2-oxazol-5-yl]- methyl}-2,3-dihydro-1H-indole-2,3-dione. [Link]

-

ResearchGate. (2004). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. [Link]

-

Farmacia Journal. (2018). SYNTHESIS AND CHARACTERIZATION OF NEW 2-(2-THIENYL)-5- ARYL-1,3,4-OXADIAZOLES. [Link]

-

International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis and characterization of some novel N-substituted derivatives of 3-(benzo[b]thiophen-2yl)-5-(4. [Link]

-

Iraqi Academic Scientific Journals. (2024). Synthesis and Antioxidant Characteristics of Novel Heterocyclic Derivatives from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole Compounds. [Link]

Sources

- 1. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. farmaciajournal.com [farmaciajournal.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. researchgate.net [researchgate.net]

- 6. Thiophene(110-02-1) 13C NMR [m.chemicalbook.com]

- 7. journalspub.com [journalspub.com]

- 8. journalspub.com [journalspub.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of (3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methanol

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of the novel heterocyclic compound, (3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methanol. Designed for researchers, scientists, and professionals in drug development, this document offers predictive insights into spectral features, a detailed experimental protocol for data acquisition, and a foundational understanding of the structure-spectra correlations for this molecule.

Introduction: Elucidating a Novel Heterocyclic Scaffold

The conjugation of thiophene and 1,2,4-oxadiazole rings creates a unique molecular architecture with significant potential in medicinal chemistry and materials science. The addition of a hydroxymethyl group at the 5-position of the oxadiazole ring introduces a key functional handle for further synthetic modifications. Accurate structural elucidation is paramount, and NMR spectroscopy stands as the most powerful technique for the unambiguous assignment of the atomic framework in solution. This guide will deconstruct the anticipated ¹H and ¹³C NMR spectra of this compound, providing a predictive roadmap for its characterization.

Molecular Structure and Atom Numbering

For clarity in spectral assignment, the following atom numbering scheme will be utilized throughout this guide.

Caption: Structure of this compound with atom numbering.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The anticipated ¹H NMR spectrum will exhibit distinct signals corresponding to the thiophene ring protons, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. The chemical shifts (δ) are predicted based on the analysis of substituent effects on thiophene and the electronic nature of the 1,2,4-oxadiazole ring.

Thiophene Ring Protons (δ 7.0-8.0 ppm)

The three protons on the 2-substituted thiophene ring will appear as a characteristic set of coupled multiplets.

-

H5' (δ ≈ 7.6-7.8 ppm): This proton, ortho to the sulfur and meta to the oxadiazole substituent, is expected to resonate at the lowest field of the thiophene protons. It will likely appear as a doublet of doublets (dd) due to coupling with H4' and H3'.

-

H3' (δ ≈ 7.2-7.4 ppm): This proton, ortho to the oxadiazole substituent, will be deshielded and is expected to appear as a doublet of doublets (dd).

-

H4' (δ ≈ 7.1-7.3 ppm): This proton, meta to both the sulfur and the substituent, will likely be the most shielded of the thiophene protons and will appear as a triplet or a doublet of doublets (dd).

Hydroxymethyl Protons (δ 4.5-5.0 ppm)

-

-CH₂- (δ ≈ 4.8 ppm): The two methylene protons are diastereotopic and are expected to resonate as a singlet, or potentially a doublet if coupling to the hydroxyl proton is observed. The electronegative oxygen and the adjacent oxadiazole ring will cause a significant downfield shift.

-

-OH (δ ≈ 2.5-3.5 ppm): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. It is often observed as a broad singlet due to chemical exchange.[1][2]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H5' (Thiophene) | 7.6 - 7.8 | dd | J(H5'-H4') ≈ 5.0, J(H5'-H3') ≈ 1.0 |

| H3' (Thiophene) | 7.2 - 7.4 | dd | J(H3'-H4') ≈ 3.5, J(H3'-H5') ≈ 1.0 |

| H4' (Thiophene) | 7.1 - 7.3 | dd or t | J(H4'-H5') ≈ 5.0, J(H4'-H3') ≈ 3.5 |

| -CH₂- (Methylene) | ~4.8 | s (or d) | - |

| -OH (Hydroxyl) | 2.5 - 3.5 (variable) | br s | - |

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The broadband proton-decoupled ¹³C NMR spectrum will display eight distinct signals corresponding to the unique carbon atoms in the molecule. The chemical shifts are predicted based on known values for thiophene and 1,2,4-oxadiazole derivatives.

Oxadiazole Ring Carbons (δ 160-180 ppm)

-

C5 (δ ≈ 175-178 ppm): The carbon atom of the oxadiazole ring bearing the hydroxymethyl group is expected to be significantly deshielded and appear at a very low field.[3]

-

C3 (δ ≈ 167-170 ppm): The carbon atom of the oxadiazole ring attached to the thiophene ring will also be deshielded, but to a lesser extent than C5.[3][4]

Thiophene Ring Carbons (δ 120-140 ppm)

-

C2' (δ ≈ 130-135 ppm): The substituted carbon of the thiophene ring will have its chemical shift influenced by the attached oxadiazole.

-

C5' (δ ≈ 128-132 ppm): This carbon, adjacent to the sulfur, typically resonates in this region in 2-substituted thiophenes.[5]

-

C3' (δ ≈ 127-130 ppm): The chemical shift of this carbon will be influenced by the adjacent C2' bearing the substituent.

-

C4' (δ ≈ 126-129 ppm): This carbon is generally found in this region for 2-substituted thiophenes.[5]

Hydroxymethyl Carbon (δ 55-65 ppm)

-

-CH₂- (δ ≈ 60 ppm): The carbon of the methylene group will be deshielded by the attached oxygen atom and will appear in the typical range for a primary alcohol.[6][7]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C5 (Oxadiazole) | 175 - 178 |

| C3 (Oxadiazole) | 167 - 170 |

| C2' (Thiophene) | 130 - 135 |

| C5' (Thiophene) | 128 - 132 |

| C3' (Thiophene) | 127 - 130 |

| C4' (Thiophene) | 126 - 129 |

| -CH₂- (Methylene) | ~60 |

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃.

Experimental Protocol for NMR Data Acquisition

This protocol outlines a self-validating system for the acquisition of high-quality ¹H and ¹³C NMR spectra.

1. Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃).[8] CDCl₃ is chosen for its excellent solubilizing properties for a wide range of organic compounds and its well-defined residual solvent peaks.[9][10]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C NMR).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup and Calibration:

-

The experiments should be performed on a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

-

Shim the magnetic field to achieve optimal homogeneity, using the free induction decay (FID) of the solvent lock signal as a guide. Aim for a narrow and symmetrical lock signal.

3. ¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems) is appropriate.

-

Spectral Width: Set a spectral width of approximately 15 ppm (centered around 5 ppm).

-

Acquisition Time: An acquisition time of at least 3 seconds is recommended to ensure good digital resolution.

-

Relaxation Delay: A relaxation delay of 2-5 seconds should be used to allow for full relaxation of the protons, ensuring accurate integration.

-

Number of Scans: Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

4. ¹³C NMR Acquisition:

-

Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker systems) is recommended.

-

Spectral Width: Set a spectral width of approximately 220 ppm (centered around 100 ppm).

-

Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) will be necessary to obtain a good signal-to-noise ratio due to the low natural abundance of ¹³C.

5. Data Processing:

-

Apply an exponential window function to the FID prior to Fourier transformation to improve the signal-to-noise ratio.

-

Perform a Fourier transformation, followed by phase correction.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. For spectra without TMS, the residual CHCl₃ signal can be used as a secondary reference (δ = 7.26 ppm for ¹H NMR; δ = 77.16 ppm for ¹³C NMR).[10][11]

-

Integrate the signals in the ¹H NMR spectrum.

-

Perform peak picking for both ¹H and ¹³C NMR spectra.

Caption: Experimental workflow for NMR data acquisition and analysis.

Conclusion and Further Work

This guide provides a robust predictive framework for the ¹H and ¹³C NMR analysis of this compound. The predicted chemical shifts and coupling patterns are based on established principles of NMR spectroscopy and data from analogous structures. Experimental verification using the provided protocol will be essential for the definitive structural confirmation of this novel compound. For more complex structural problems or to confirm assignments, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are recommended.

References

- A˘girba¸s, H., & Kara, Y. (2004). 13C NMR STUDY OF SUBSTITUENT EFFECTS IN 1,2,4-OXADIAZOLE AND 1,2,4-THIADIAZOLE DERIVATIVES. Journal of the Turkish Chemical Society, Section A: Chemistry, 1(1), 1-8.

- Fujieda, K., Takahashi, K., & Sone, T. (1973). C-13 NMR Spectra of Thiophenes. II. 2-Substituted Thiophenes. Bulletin of the Chemical Society of Japan, 46(10), 3229-3230.

- A˘girba¸s, H., & Kara, Y. (2004).

- Lopes, J. C. D., et al. (1989). 13C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Química Nova, 12(3), 221-223.

- de Oliveira, R. B., et al. (2011). 1 H and 13 C NMR data (δ CDCl 3 , 300 MHz) of the1,2,4-oxadiazoles 3c-e.

- Satonaka, H., Abe, K., & Hirota, M. (1983). 13C NMR Spectra of Substituted 2-Thiophenecarboxylic Acid Methyl Esters and MNDO Calculations. Bulletin of the Chemical Society of Japan, 56(6), 1846-1850.

-

University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents. Retrieved from [Link]

- Fallacara, A. L., et al. (2020). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. Molecules, 25(22), 5439.

- Satonaka, H. (1983). Substituent Effects in Thiophene Compounds. I. 1H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan, 56(8), 2463-2467.

- Satonaka, H. (1983). The substituent effects in thiophene compounds. I.

- Rototec-Spintec. (n.d.). The Appearance of Solvent and Water Signals in 1H- and 13C-NMR Spectra. TECH NOTE: 22-004.

- Satonaka, H. (1983). The Substituent Effects in Thiophene Compounds. II. 1 H NMR and IR Studies in Methyl (Substituted 3-Thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan, 56(11), 3337-3343.

- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

-

National Center for Biotechnology Information. (n.d.). Chloroform-d. PubChem. Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- da Silva, A. B. F., et al. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Molecules, 27(23), 8274.

- Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities.

- Asiri, A. M., et al. (2014). 1 H and 13 C NMR characterization of 1,3,4-oxadiazole derivatives.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Scribd.

- Clark, J. (2021). interpreting C-13 NMR spectra. Chemguide.

- Supporting Information for public

- Gomaa, M. A. M. (2019). 5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazole-2-thione.

- Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.

- Hearn, M. T. W. (1976). Carbon-13 chemical shifts in some substituted furans and thiophens. Australian Journal of Chemistry, 29(1), 107-113.

- Stenutz, R. (n.d.). NMR chemical shift prediction of thiophenes. Mol-Instincts.

- Husain, A., et al. (2015). Synthesis and antimicrobial screening of 1,3,4-oxadiazole and clubbed thiophene derivatives.

- OpenOChem Learn. (n.d.). Alcohols.

- BenchChem. (2025). A Comparative Guide to ¹H and ¹³C NMR Analysis of 3-Substituted Thiophenes.

- Al-Ghorbani, M., et al. (2016). Synthesis, characterization and cytotoxic evaluation of novel derivatives of 1, 3, 4-oxadiazole containing 5-phenyl thiophene moiety.

- Chipman, D. M., & Matus, T. R. (1972). Comparison of the n.m.r. proton shifts of some thiophenes and the corresponding suiphones. Journal of the Chemical Society, Perkin Transactions 1, 1357-1359.

- Sharma, P., et al. (2020). Synthesis, characterization and optoelectronic investigations of bithiophene substituted 1,3,4-oxadiazole derivatives as green fluorescent materials. RSC Advances, 10(56), 33931-33939.

- Klich, K., et al. (2022). 2-(Methoxycarbonyl)thiophen-3-yl-diazonium Salts: Efficient Precursors for the Formation of C–C Bonds in Thiophene-Containing Heterocyclic Systems. Molecules, 27(18), 5986.

- ResearchGate. (2021). 1H NMR spectrum of compound 4.

- Organic Chemistry D

- El-Sayed, N. N. E., et al. (2018). Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. Molecules, 23(10), 2549.

- Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols.

- Chemistry Stack Exchange. (2016). Why do hydroxyl groups only produce a singlet in proton NMR?.

- The Organic Chemistry Tutor. (2019, January 21). Carbon-13 NMR Spectroscopy [Video]. YouTube.

- Kumar, A., & Singh, R. (2022). Characterization of Synthesized Heterocyclic Oxadiazole Derivatives Using Mass, UV, IR, and NMR Spectroscopy, Among other Spectroscopic Techniques: Review. STM Journals.

- Rauf, A., et al. (2017). Synthesis, spectral analysis and antibacterial evaluation of N'- substituted-2-(5-(3-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide derivatives. Journal of the Chemical Society of Pakistan, 39(5), 785-791.

- Reddit. (2023). Hydroxyl Groups in NMR. r/Chempros.

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. reddit.com [reddit.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Alcohols | OpenOChem Learn [learn.openochem.org]

- 8. Chloroform-D | CHCl3 | CID 71583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 10. research.cbc.osu.edu [research.cbc.osu.edu]

- 11. carlroth.com [carlroth.com]

Part 1: Proposed Synthesis of (3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methanol

An In-Depth Technical Guide to the Prospective Crystal Structure of (3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methanol

Executive Summary: The confluence of thiophene and 1,2,4-oxadiazole heterocycles in a single molecular framework presents a compelling scaffold for medicinal chemistry. Thiophene, a bioisosteric analog of the phenyl ring, is a privileged structure in numerous FDA-approved drugs, enhancing metabolic stability and receptor binding affinity.[1][2][3] Similarly, the 1,2,4-oxadiazole ring is a versatile pharmacophore, often employed as a bioisostere for amide and ester groups to improve pharmacokinetic properties.[4][5][6] The target molecule, this compound, combines these valuable moieties with a hydroxymethyl group, introducing a key hydrogen bonding donor/acceptor site.

While a public-domain crystal structure for this specific molecule is not available as of the date of this guide, its structural elucidation is critical for rational drug design. Understanding the precise three-dimensional arrangement, conformational preferences, and intermolecular interactions is paramount for optimizing ligand-receptor binding and developing structure-activity relationships (SAR).[7] This guide, therefore, serves as a comprehensive technical blueprint, outlining the necessary experimental workflows from synthesis to final structural analysis for any research team undertaking this investigation. We will detail the proposed synthesis, robust crystallization protocols, and the definitive technique of single-crystal X-ray diffraction (SC-XRD) required to determine its atomic structure.

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a well-established area of heterocyclic chemistry. The most common and reliable strategy involves the cyclization of an O-acylated amidoxime. For our target molecule, a plausible and efficient route begins with the commercially available thiophene-2-carbonitrile.

Rationale for Synthetic Strategy:

This two-step approach is chosen for its high efficiency and substrate tolerance. The conversion of a nitrile to an amidoxime using hydroxylamine is a standard and high-yielding reaction. The subsequent cyclization with an activated carboxylic acid derivative, in this case, the acid chloride of benzyloxyacetic acid, provides a controlled method to form the oxadiazole ring. The benzyl protecting group is selected for its stability during the cyclization step and its susceptibility to clean removal via hydrogenolysis, a method that is unlikely to affect the thiophene or oxadiazole rings.

Detailed Synthetic Protocol:

Step 1: Synthesis of Thiophene-2-carboximidamide, N-hydroxy- (Thiophene-2-amidoxime)

-

To a stirred solution of hydroxylamine hydrochloride (1.1 eq) and sodium carbonate (1.2 eq) in ethanol/water (3:1), add thiophene-2-carbonitrile (1.0 eq).

-

Reflux the reaction mixture for 4-6 hours, monitoring progress with Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude amidoxime, which can often be used in the next step without further purification.

Step 2: Synthesis and Deprotection to Yield Target Compound

-

In a separate flask, dissolve benzyloxyacetic acid (1.1 eq) in dichloromethane (DCM) and add oxalyl chloride (1.2 eq) dropwise at 0°C, followed by a catalytic amount of dimethylformamide (DMF). Stir for 2 hours at room temperature to form the acid chloride.

-

Dissolve the crude thiophene-2-amidoxime (1.0 eq) from Step 1 in anhydrous pyridine at 0°C.

-

Add the freshly prepared benzyloxyacetyl chloride solution dropwise to the amidoxime solution.

-

Allow the reaction to stir at room temperature overnight.

-

Heat the mixture to 80-100°C for 2-4 hours to facilitate the cyclization to the protected 1,2,4-oxadiazole intermediate.

-

Cool the reaction, dilute with DCM, and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer and concentrate. Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient).

-

Dissolve the purified, benzyl-protected intermediate in methanol. Add Palladium on carbon (10 mol%) to the solution.

-

Purge the flask with hydrogen gas and stir under a hydrogen atmosphere (balloon pressure) for 4-8 hours until TLC indicates complete deprotection.

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield the final product, this compound.

Part 2: Single Crystal Growth

The acquisition of high-quality single crystals is the most critical and often most challenging step in structural elucidation.[8] The presence of a hydroxyl group and multiple heteroatoms in the target molecule provides opportunities for hydrogen bonding, which can facilitate orderly packing into a crystal lattice. A systematic screening of crystallization conditions is required.

Rationale for Crystallization Techniques:

Slow evaporation is the simplest method and is effective for moderately soluble, stable compounds. Vapor diffusion (both hanging and sitting drop) offers finer control over the rate of solvent equilibration, which is often crucial for inducing nucleation and controlled crystal growth. A solvent system utilizing a "good" solvent (in which the compound is soluble) and a "poor" solvent or "precipitant" (in which it is less soluble) is fundamental to these techniques.

Detailed Crystallization Protocol:

-

Compound Purification: Ensure the synthesized compound is of the highest purity (>99%), as impurities can inhibit crystallization. Recrystallization or further chromatographic purification may be necessary.

-

Solvent Screening:

-

Test the solubility of the compound (~5-10 mg) in a range of solvents (0.5 mL), including methanol, ethanol, acetone, ethyl acetate, dichloromethane, and acetonitrile. Identify several "good" solvents.

-

Identify "poor" solvents (precipitants) such as hexane, heptane, and water.

-

-

Crystallization Setup (Slow Evaporation):

-

Prepare a near-saturated solution of the compound in a suitable "good" solvent (e.g., ethyl acetate).

-

Filter the solution through a syringe filter (0.22 µm) into a clean, small vial.

-

Cover the vial with a cap that has been pierced with a needle to allow for slow solvent evaporation.

-

Store the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

-

-

Crystallization Setup (Vapor Diffusion):

-

Prepare a concentrated solution of the compound in a "good" solvent (e.g., acetone).

-

In a sealed container (e.g., a well plate or a larger jar), place a reservoir of a "poor" solvent (e.g., hexane).

-

Place a small drop of the compound's solution on a coverslip (for hanging drop) or directly in a smaller well (for sitting drop).

-

Seal the container. The vapor of the "poor" solvent will slowly diffuse into the drop containing the compound, gradually decreasing its solubility and promoting crystallization.

-

Part 3: Single-Crystal X-ray Diffraction Analysis

SC-XRD is the definitive method for determining the three-dimensional atomic structure of a crystalline solid.[9] It provides precise data on bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice.[10]

Self-Validating Protocol for SC-XRD:

The protocol is inherently self-validating through a series of statistical metrics generated during data processing and structure refinement. Key indicators like the R-factor (residual factor), goodness-of-fit (GooF), and analysis of the difference electron density map confirm the quality and correctness of the final structural model.

Detailed SC-XRD Protocol:

-

Crystal Selection and Mounting:

-

Under a microscope, select a suitable single crystal (typically 0.1-0.3 mm in size) that is free of cracks and defects.[8]

-

Mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.[10]

-

Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) to prevent radiation damage and improve data quality.

-

-

Data Collection:

-

Center the crystal in the X-ray beam of a single-crystal diffractometer.[10]

-

Perform an initial unit cell determination. The diffractometer software will use this to propose a data collection strategy.

-

Collect a full sphere of diffraction data by rotating the crystal through a series of angles while irradiating it with monochromatic X-rays. The diffracted X-rays are recorded by a detector.[9]

-

-

Data Reduction and Structure Solution:

-

Integrate the raw diffraction images to determine the intensities of each reflection.

-

Apply corrections for experimental factors (e.g., Lorentz-polarization).

-

Determine the space group from the symmetry and systematic absences in the diffraction pattern.[8]

-

Solve the crystal structure using direct methods or Patterson methods to overcome the "phase problem" and generate an initial electron density map.

-

-

Structure Refinement:

-

From the electron density map, build an initial molecular model, assigning atom types to peaks of electron density.

-

Refine the model against the experimental data using a least-squares algorithm. This process optimizes atomic positions, and thermal displacement parameters to minimize the difference between observed and calculated structure factors.

-

Locate and add hydrogen atoms to the model, typically placed in calculated positions and refined using a riding model.

-

The final refined structure is validated by checking crystallographic figures of merit (e.g., R1, wR2, GooF). A low R1 value (typically < 0.05) indicates a good fit between the model and the data.

-

Part 4: Anticipated Structural Features and Data Interpretation

Based on known chemical principles and crystal structures of related thiophene-oxadiazole compounds, we can anticipate several key structural features.[11][12]

Expected Molecular Geometry:

The molecule is expected to be largely planar, although some torsion between the thiophene and oxadiazole rings is possible. The planarity of heterocyclic rings is a key feature influencing π-π stacking interactions in the crystal lattice.[13] The hydroxymethyl group at the C5 position of the oxadiazole will introduce a flexible dihedral angle.

Intermolecular Interactions:

The most significant intermolecular interaction is predicted to be hydrogen bonding involving the hydroxyl group (-CH₂OH). This group can act as both a hydrogen bond donor (from the -OH proton) and a hydrogen bond acceptor (at the oxygen lone pair). This will likely lead to the formation of chains or networks of molecules, which are fundamental to the crystal packing. Other potential interactions include C-H···N, C-H···O, and π-π stacking between the aromatic thiophene and oxadiazole rings.

Presentation of Crystallographic Data:

Upon successful structure determination, the data would be summarized in standardized tables.

Table 1: Hypothetical Crystallographic Data and Refinement Details.

| Parameter | Expected Value / Type |

| Chemical formula | C₇H₆N₂O₂S |

| Formula weight | 182.20 |

| Crystal system | Monoclinic or Orthorhombic |

| Space group | e.g., P2₁/c or P2₁2₁2₁ |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 12-18 |

| β (°) | 90-105 (for monoclinic) |

| V (ų) | 1000-1500 |

| Z | 4 |

| T (K) | 100(2) |

| R₁ [I > 2σ(I)] | < 0.05 |

| wR₂ (all data) | < 0.15 |

| Goodness-of-fit (S) | ~1.0 |

Table 2: Selected Predicted Bond Lengths and Angles.

| Bond/Angle | Type | Expected Value (Å or °) | Rationale / Comparison |

| C(thiophene)-C(oxadiazole) | C-C single | ~1.47 Å | Typical sp²-sp² single bond length. |

| C=N (oxadiazole) | C=N double | ~1.30 Å | Characteristic of 1,2,4-oxadiazole rings.[11][12] |

| N-O (oxadiazole) | N-O single | ~1.40 Å | Characteristic of 1,2,4-oxadiazole rings.[11][12] |

| C-S (thiophene) | C-S aromatic | ~1.71 Å | Average C-S bond length in thiophene.[3] |

| Thiophene-Oxadiazole Torsion Angle | Dihedral Angle | 5-25° | Slight twist for steric reasons is common.[13] |

Conclusion

This technical guide provides a rigorous and comprehensive framework for determining the crystal structure of this compound. While the structure is not yet known, the protocols outlined herein—from a rational synthetic route to detailed crystallization and X-ray analysis workflows—offer a clear path to its elucidation. The resulting structural data will be invaluable for the drug development community, enabling a deeper understanding of the molecule's conformational properties and its potential for forming key interactions with biological targets. This knowledge is the cornerstone of modern, structure-based drug design and will accelerate the optimization of this promising heterocyclic scaffold into novel therapeutic agents.

References

-

National Institutes of Health (NIH). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Available at: [Link]

-

Creative Biostructure. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Available at: [Link]

-

Fiveable. Single crystal X-ray diffraction | Crystallography Class Notes. Available at: [Link]

-

ResearchGate. Medicinal chemistry-based perspective on thiophene and its derivatives: Exploring the structural insights to discover plausible druggable leads. Available at: [Link]

-

Cognizance Journal of Multidisciplinary Studies. The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Available at: [Link]

-

SERC Carleton. Single-crystal X-ray Diffraction. Available at: [Link]

-

Archives of Pharmacy. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles. Available at: [Link]

-

Wikipedia. Thiophene. Available at: [Link]

-

PubMed. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. Available at: [Link]

-

ResearchGate. Importance of oxadiazole motif in medicinal and pharmaceutical chemistry: Introduction. Available at: [Link]

-

ACS Publications. Oxadiazoles in Medicinal Chemistry. Available at: [Link]

-

Pulstec USA. The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Available at: [Link]

-

University of Cambridge Department of Earth Sciences. The single crystal X-ray diffraction technique used by Mike Bown and Peter Gay. Available at: [Link]

-

Semantic Scholar. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Available at: [Link]

-

ZORA (Zurich Open Repository and Archive). Crystal structure of 2-[(4-bromobenzyl)thio]- 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole. Available at: [Link]

-

ResearchGate. Crystal structure of 2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole, C13H8Br2N2OS2. Available at: [Link]

-

Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene. Available at: [Link]

-

Taylor & Francis Online. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Available at: [Link]

-

PubChem. Thiophene. Available at: [Link]

-

ResearchGate. Crystal structure of 3-(thiophen-2-yl)-5-(p-tolyl)- 4,5-dihydro-1H-pyrazole-1-carboxamide. Available at: [Link]

-

ResearchGate. Crystal structure of 2-methyl-4-[(thiophen-2-yl)methylidene]-1,3-oxazol-5(4H)-one. Available at: [Link]

-

ResearchGate. Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. Available at: [Link]

-

PubMed Central. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Available at: [Link]

-

An-Najah Staff. Crystal structure of 3-(thiophen-2-yl)-5-(p-tolyl)- 4,5-dihydro-1H-pyrazole-1-carboxamide. Available at: [Link]

-

Figshare. New liquid crystals derived from thiophene connected to the 1,2,4-oxadiazole heterocycle. Available at: [Link]

-

MDPI. Thiophene-Linked 1,2,4-Triazoles: Synthesis, Structural Insights and Antimicrobial and Chemotherapeutic Profiles. Available at: [Link]

-

MDPI. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Available at: [Link]

-

Synthesis and characterization of some novel N-substituted derivatives of 3-(benzo[b]thiophen-2yl)-5-(4. Available at: [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Thiophene - Wikipedia [en.wikipedia.org]

- 4. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. fiveable.me [fiveable.me]

- 9. creative-biostructure.com [creative-biostructure.com]

- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 11. zora.uzh.ch [zora.uzh.ch]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

The Synthesis of Thiophene-Substituted 1,2,4-Oxadiazoles: A Mechanistic and Practical Guide

Introduction: The Convergence of Privileged Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. This guide delves into the synthesis of a particularly compelling class of molecules: thiophene-substituted 1,2,4-oxadiazoles. These compounds merge the biological significance of the thiophene ring, a versatile bioisostere for the phenyl group, with the favorable physicochemical and metabolic properties of the 1,2,4-oxadiazole core.[1][2] The thiophene moiety is a prominent feature in numerous FDA-approved drugs, valued for its ability to modulate biological activity and enhance drug-receptor interactions through its sulfur atom.[2] The 1,2,4-oxadiazole ring, a bioisosteric replacement for esters and amides, is recognized for its metabolic stability and role as a rigid linker in molecular architecture.[3]

This document provides researchers, scientists, and drug development professionals with a comprehensive understanding of the predominant mechanism for the formation of these valuable heterocyclic compounds. We will explore the causal factors influencing experimental choices, present a validated, step-by-step protocol, and offer insights grounded in established chemical principles.

Core Synthetic Strategy: The Amidoxime Pathway

The most prevalent and versatile method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is the reaction of an amidoxime with a suitable acylating agent, followed by a cyclodehydration step.[4] This [4+1] approach, where four atoms of the oxadiazole ring originate from the amidoxime and one from the acylating agent, offers a high degree of flexibility in introducing diverse substituents.

The overall workflow can be visualized as a two-stage process, often conducted as a one-pot synthesis to improve efficiency.

Caption: General workflow for the synthesis of thiophene-substituted 1,2,4-oxadiazoles.

Delving into the Mechanism: A Step-by-Step Elucidation

The formation of the 1,2,4-oxadiazole ring from a thiophene-amidoxime and an acylating agent proceeds through a well-defined mechanistic pathway. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

-

Activation and O-Acylation: The reaction commences with the activation of the acylating agent, if it is a carboxylic acid, typically using a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of an activator like Hydroxybenzotriazole (HOBt). In the case of a more reactive acylating agent like an acyl chloride, a base such as pyridine is often sufficient. The thiophene-amidoxime, with its nucleophilic hydroxyl group, then attacks the activated carbonyl carbon, leading to the formation of a key intermediate: the O-acyl amidoxime. The electron-donating nature of the thiophene ring can enhance the nucleophilicity of the amidoxime, potentially facilitating this step.

-

Intramolecular Cyclization and Dehydration: The O-acyl amidoxime intermediate is poised for cyclization. Under the influence of heat or a base, the nitrogen atom of the amino group performs a nucleophilic attack on the carbonyl carbon of the newly introduced acyl group. This intramolecular reaction forms a tetrahedral intermediate. Subsequent elimination of a water molecule, a process known as cyclodehydration, results in the formation of the aromatic and stable 1,2,4-oxadiazole ring.

Caption: Mechanistic pathway for the formation of a thiophene-substituted 1,2,4-oxadiazole.

Experimental Protocol: Synthesis of 3-(Thiophen-2-yl)-5-phenyl-1,2,4-oxadiazole

This section provides a detailed, self-validating protocol for the synthesis of a representative thiophene-substituted 1,2,4-oxadiazole.

Part A: Synthesis of Thiophene-2-amidoxime (Starting Material)

The synthesis of the key amidoxime precursor is a critical first step.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Thiophenecarbonitrile | 109.14 | 5.00 g | 0.0458 |

| Hydroxylamine (50% w/w in water) | 33.03 | 12.1 g (approx. 6.05 g pure) | 0.183 |

| Absolute Ethanol | 46.07 | 50 mL | - |

Procedure:

-

To a 100 mL round-bottom flask equipped with a reflux condenser, add 2-thiophenecarbonitrile (1.0 eq) and absolute ethanol.

-

Add an excess of hydroxylamine (50% w/w in water, approx. 4.0 eq) to the solution.

-

Heat the reaction mixture to reflux (approximately 90 °C) and maintain for 2 hours.[5]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 1:1 Ethyl acetate:Hexane).

-

Upon completion, allow the mixture to cool to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield thiophene-2-amidoxime as a crystalline solid.

Part B: Synthesis of 3-(Thiophen-2-yl)-5-phenyl-1,2,4-oxadiazole

This one-pot procedure exemplifies the coupling and cyclization sequence.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Thiophene-2-amidoxime | 142.18 | 1.00 g | 0.00703 |

| Benzoic Acid | 122.12 | 0.86 g | 0.00704 |

| EDCI | 191.70 | 1.48 g | 0.00773 |

| HOBt | 135.12 | 1.04 g | 0.00769 |

| Triethylamine (TEA) | 101.19 | 1.5 mL | 0.0108 |

| Anhydrous Dimethylformamide (DMF) | 73.09 | 20 mL | - |

Procedure:

-

In a dry 50 mL round-bottom flask, dissolve benzoic acid (1.0 eq), EDCI (1.1 eq), and HOBt (1.1 eq) in anhydrous DMF.

-

Add triethylamine (1.5 eq) to the mixture.

-

Add thiophene-2-amidoxime (1.0 eq) to the solution and stir at room temperature for 30 minutes.

-

Heat the reaction mixture to 140 °C and reflux for 1 hour.[6]

-

After cooling to room temperature, pour the reaction mixture into 50 mL of distilled water.

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., gradient of ethyl acetate in hexane) to afford the pure 3-(thiophen-2-yl)-5-phenyl-1,2,4-oxadiazole.

Characterization Data (Expected):

The structure of the final product should be confirmed by standard spectroscopic methods.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the protons on the thiophene and phenyl rings in the aromatic region. |

| ¹³C NMR | Resonances for all unique carbon atoms, including those of the thiophene, phenyl, and oxadiazole rings. |

| IR (Infrared) | Characteristic peaks for C=N and C-O stretching within the oxadiazole ring, as well as aromatic C-H and C=C stretching. |

| MS (Mass Spec) | A molecular ion peak corresponding to the calculated mass of the product (C₁₂H₈N₂OS). |

Conclusion: A Robust Pathway to Bioactive Heterocycles

The synthesis of thiophene-substituted 1,2,4-oxadiazoles via the amidoxime pathway is a reliable and highly adaptable method for accessing a class of compounds with significant potential in drug discovery. The straightforward nature of the reaction mechanism, coupled with the availability of diverse starting materials, allows for the creation of extensive libraries for biological screening. By understanding the underlying principles of the O-acylation and cyclodehydration steps, researchers can effectively optimize conditions to achieve high yields of these valuable heterocyclic scaffolds. The strategic incorporation of the thiophene ring as a bioisosteric replacement for phenyl groups continues to be a fruitful approach in the quest for novel therapeutics with improved pharmacological profiles.

References

-

Marzullo, P., Pace, A., Pibiri, I., Palumbo Piccionello, A., & Buscemi, S. (n.d.). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. IRIS UniPA. Retrieved from [Link]

-

Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. (n.d.). National Institutes of Health. Retrieved from [Link]

- Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39(10), 531–546.

-

Synthesis of 1,2,4-oxadiazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. (n.d.). MDPI. Retrieved from [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Thiophenes as phenyl bio-isosteres: application in radiopharmaceutical design--I. Dopamine uptake antagonists. (n.d.). PubMed. Retrieved from [Link]

-

Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. (2021, September 30). ACS Publications. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Thiophenes as phenyl bio-isosteres: application in radiopharmaceutical design--I. Dopamine uptake antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

A Strategic Guide to the Synthesis of (3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methanol: Core Starting Materials and Recommended Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methanol represents a key heterocyclic scaffold of significant interest in medicinal chemistry. The 1,2,4-oxadiazole ring serves as a valuable bioisostere for amide and ester functionalities, often enhancing metabolic stability and pharmacokinetic profiles in drug candidates.[1][2] Coupled with the thiophene moiety, another privileged structure in pharmaceuticals, this molecule is a versatile building block for novel therapeutic agents. This technical guide provides a comprehensive overview of the primary starting materials and a validated, step-by-step synthetic pathway for its preparation. We will delve into the chemical logic behind the chosen route, offering field-proven insights into reaction mechanisms, protocol optimization, and material selection, designed to empower researchers in drug discovery and development.

Introduction: The Architectural Significance of the 1,2,4-Oxadiazole Core

The 1,2,4-oxadiazole heterocycle is a cornerstone in modern drug design, present in a multitude of investigational and marketed drugs.[1] Its prevalence stems from its ability to mimic the hydrogen bonding patterns of esters and amides while being resistant to hydrolytic degradation, a critical feature for improving drug half-life. The thiophene ring is similarly vital, acting as a bioisosteric replacement for a phenyl ring, which can modulate a compound's biological activity and physical properties.[3] The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is well-established, with the most robust methods relying on the cyclization of an amidoxime precursor with a carbonyl-containing compound.[2][4] This guide focuses on the most efficient application of this strategy to construct the target molecule, this compound.

Part 1: Retrosynthetic Analysis and Strategic Pathway

A logical retrosynthetic analysis is crucial for identifying the most efficient and reliable synthetic route. The target molecule is disconnected to reveal commercially available or readily synthesizable starting materials.

The primary disconnection is the reduction of the C5-methanol group, which points to an ester or carboxylic acid as the immediate precursor. The second key disconnection breaks down the 1,2,4-oxadiazole ring into its constituent synthons: an N-hydroxycarboximidamide (amidoxime) and an acylating agent. This approach is widely favored due to its versatility and high yields.[4][5]

Caption: Retrosynthetic analysis of the target molecule.

Part 2: Core Starting Materials

The success of the synthesis hinges on the quality and availability of three primary starting materials.

| Starting Material | Role in Synthesis | Supplier Information | Key Considerations |

| Thiophene-2-carbonitrile | Precursor to the thiophene-2-amidoxime, forming the C3-thiophene portion of the oxadiazole. | Commercially available from major chemical suppliers.[6] | Toxic upon ingestion or inhalation. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE). |

| Hydroxylamine Hydrochloride | Reacts with the nitrile to form the N-hydroxycarboximidamide (amidoxime) functional group. | Commercially available. Must be neutralized in situ to generate free hydroxylamine. | Corrosive and a potential skin sensitizer. Can be explosive if heated under confinement. |

| Ethyl 2-chloro-2-oxoacetate | The acylating agent that provides the C5-ester functionality, which is later reduced to the target methanol group. | Commercially available. | Highly reactive and corrosive acyl chloride. Reacts violently with water and nucleophiles. Must be handled under anhydrous conditions. |

| Sodium Borohydride (NaBH₄) | A selective reducing agent for the conversion of the C5-ester to the final primary alcohol. | Widely available. | Flammable solid. Reacts with water to produce hydrogen gas. Use in an inert atmosphere or with careful quenching. |

Part 3: The Core Synthetic Pathway: Detailed Protocols

This synthesis is logically divided into two primary stages: the construction of the core oxadiazole ester intermediate and its subsequent reduction to the final product.

Stage 1: Synthesis of Ethyl 3-(Thiophen-2-yl)-1,2,4-oxadiazole-5-carboxylate

This stage involves a two-step, one-pot or two-pot sequence that first generates the key amidoxime intermediate, which is then immediately used for the oxadiazole ring formation.

Caption: Workflow for the synthesis of the oxadiazole ester intermediate.

Step 1.1: Preparation of N'-Hydroxythiophene-2-carboximidamide

This reaction converts the commercially available nitrile into the essential amidoxime intermediate required for oxadiazole synthesis.[7]

-

Materials:

-

Thiophene-2-carbonitrile (1.0 eq)

-

Hydroxylamine hydrochloride (1.5 eq)

-

Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (1.5 eq)

-

Ethanol/Water (e.g., 3:1 v/v)

-

-

Protocol:

-

To a round-bottom flask, add thiophene-2-carbonitrile and the ethanol/water solvent mixture.

-

Add hydroxylamine hydrochloride and sodium carbonate to the solution. The base neutralizes the HCl salt to generate free hydroxylamine in situ.

-

Heat the mixture to reflux (approximately 80-90 °C) and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into cold water to precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield N'-hydroxythiophene-2-carboximidamide as a solid. This product is often used in the next step without further purification.

-

Causality Behind Choices: The use of a base is critical to liberate the free hydroxylamine nucleophile from its hydrochloride salt. An aqueous alcohol solvent system is ideal as it solubilizes both the organic nitrile and the inorganic salts.

Step 1.2: Acylation and Cyclodehydration to form the Oxadiazole Ring

This step constructs the heterocyclic core by reacting the amidoxime with an acylating agent, followed by ring closure.

-

Materials:

-

N'-Hydroxythiophene-2-carboximidamide (1.0 eq)

-

Ethyl 2-chloro-2-oxoacetate (1.1 eq)

-

Pyridine or Triethylamine (as base and/or solvent)

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

-

-

Protocol:

-

Dissolve N'-hydroxythiophene-2-carboximidamide in anhydrous pyridine or THF in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add ethyl 2-chloro-2-oxoacetate dropwise to the cooled solution. An exothermic reaction may be observed.

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

-

Heat the mixture to reflux for 2-3 hours to facilitate the cyclodehydration of the O-acylamidoxime intermediate. This step is critical for forming the stable oxadiazole ring.[4]

-

Monitor the reaction by TLC until the intermediate is fully consumed.

-

After cooling, quench the reaction by carefully adding water.

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure ethyl 3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxylate.

-

Expertise & Experience: The choice of a non-nucleophilic base like pyridine is key; it scavenges the HCl byproduct without competing with the amidoxime for the acylating agent. The final heating step is a common and effective method to drive the cyclodehydration, which is often the rate-limiting step.[7]

Stage 2: Reduction to this compound

The final step is a straightforward reduction of the ester to the primary alcohol.

-

Materials:

-

Ethyl 3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxylate (1.0 eq)

-

Sodium borohydride (NaBH₄) (2.0-3.0 eq)

-

Anhydrous Ethanol or THF

-

-